

Spectroscopic Profile of 1,3,5-Trichlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Trichlorobenzene

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1,3,5-trichlorobenzene**, a significant compound in synthetic chemistry and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **1,3,5-trichlorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the **1,3,5-trichlorobenzene** molecule, its NMR spectra are relatively simple, providing a clear illustration of chemical equivalence.

Table 1: ^1H NMR Spectroscopic Data for **1,3,5-Trichlorobenzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
~7.26	Singlet	3H	C-H	CDCl_3

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for **1,3,5-Trichlorobenzene**

Chemical Shift (δ) ppm	Assignment	Solvent
135.3	C-Cl	CDCl_3
128.9	C-H	CDCl_3

Infrared (IR) Spectroscopy

The IR spectrum of **1,3,5-trichlorobenzene** displays characteristic absorption bands corresponding to the vibrations of its aromatic ring and carbon-chlorine bonds.

Table 3: Key IR Absorption Bands for **1,3,5-Trichlorobenzene**

Wavenumber (cm^{-1})	Intensity	Assignment
~3080	Weak-Medium	Aromatic C-H stretch
~1560	Medium	Aromatic C=C ring stretch
~1420	Medium	Aromatic C=C ring stretch
~850	Strong	C-H out-of-plane bend
~680	Strong	C-Cl stretch

Mass Spectrometry (MS)

The mass spectrum of **1,3,5-trichlorobenzene** is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of three chlorine atoms.

Table 4: Major Peaks in the Electron Ionization (EI) Mass Spectrum of **1,3,5-Trichlorobenzene**^[1]

m/z	Relative Intensity (%)	Assignment
180	100	$[M]^+ ({}^{35}Cl_3)$
182	95	$[M+2]^+ ({}^{35}Cl_2{}^{37}Cl)$
145	31	$[M-Cl]^+$
184	30	$[M+4]^+ ({}^{35}Cl{}^{37}Cl_2)$
109	15	$[M-Cl_2]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **1,3,5-trichlorobenzene** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

1H NMR Spectroscopy:

- The prepared sample is placed in the NMR spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse 1H NMR experiment is performed.
- The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum.
- The spectrum is phased, baseline corrected, and referenced to the TMS signal.

^{13}C NMR Spectroscopy:

- The same sample prepared for 1H NMR can be used.

- A proton-decoupled ^{13}C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon environment.
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- The FID is acquired, Fourier transformed, phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **1,3,5-trichlorobenzene** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.
- A background spectrum of a pure KBr pellet is recorded.

Data Acquisition (FT-IR):

- The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).
- The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of **1,3,5-trichlorobenzene** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in the ion source.

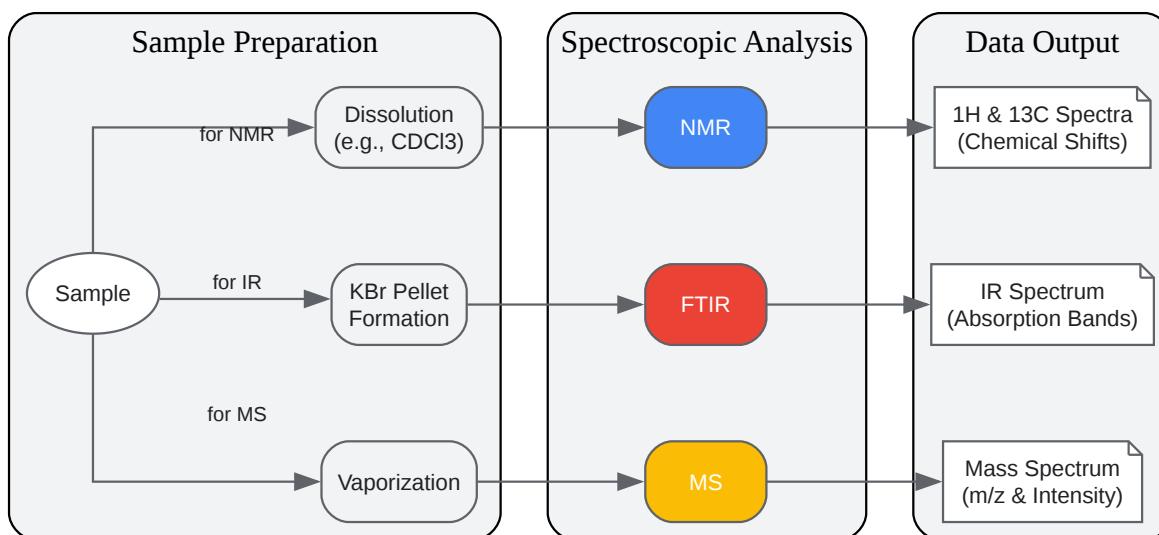
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1,3,5-trichlorobenzene**.



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Caption: Workflow for the spectroscopic analysis of **1,3,5-trichlorobenzene**.

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References

- 1. rsc.org [rsc.org]
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